molecular formula C14H15NO B038533 1,2-Epoxy-1-(2-quinolyl)pentane CAS No. 124779-43-7

1,2-Epoxy-1-(2-quinolyl)pentane

Cat. No. B038533
CAS RN: 124779-43-7
M. Wt: 213.27 g/mol
InChI Key: NVTNTMLDKKBOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Epoxy-1-(2-quinolyl)pentane, also known as EQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EQP belongs to a class of compounds known as epoxides, which are characterized by a three-membered ring containing an oxygen atom. The unique structure of EQP makes it an attractive target for researchers interested in understanding the mechanisms of action of epoxides and their effects on biological systems.

Mechanism Of Action

The mechanism of action of 1,2-Epoxy-1-(2-quinolyl)pentane is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. 1,2-Epoxy-1-(2-quinolyl)pentane has been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that it may have potential as a therapeutic agent in these areas.
Biochemical and Physiological Effects:
1,2-Epoxy-1-(2-quinolyl)pentane has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 1,2-Epoxy-1-(2-quinolyl)pentane can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 1,2-Epoxy-1-(2-quinolyl)pentane has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,2-Epoxy-1-(2-quinolyl)pentane for laboratory experiments is its relative ease of synthesis. 1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized using standard laboratory techniques, making it readily accessible to researchers. Additionally, 1,2-Epoxy-1-(2-quinolyl)pentane has been extensively studied, and its biological properties are well characterized. However, there are also some limitations to using 1,2-Epoxy-1-(2-quinolyl)pentane in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1,2-Epoxy-1-(2-quinolyl)pentane. One area of interest is in the development of new therapeutic agents based on 1,2-Epoxy-1-(2-quinolyl)pentane. Researchers are investigating the potential of 1,2-Epoxy-1-(2-quinolyl)pentane derivatives as anticancer and anti-inflammatory agents. Additionally, research is ongoing to better understand the mechanism of action of 1,2-Epoxy-1-(2-quinolyl)pentane and its effects on biological systems. Finally, there is interest in exploring the potential of 1,2-Epoxy-1-(2-quinolyl)pentane as a tool for chemical biology, including the development of new probes and sensors for biological molecules.

Synthesis Methods

1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through a multi-step process that involves the reaction of 2-quinolinecarboxaldehyde with pent-4-ene-1,2-diol in the presence of a catalyst. The resulting product is then treated with an oxidizing agent to form the final 1,2-Epoxy-1-(2-quinolyl)pentane compound. The synthesis of 1,2-Epoxy-1-(2-quinolyl)pentane is relatively straightforward and can be carried out in a laboratory setting using standard techniques.

Scientific Research Applications

1,2-Epoxy-1-(2-quinolyl)pentane has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where researchers are investigating the potential of 1,2-Epoxy-1-(2-quinolyl)pentane as a therapeutic agent. 1,2-Epoxy-1-(2-quinolyl)pentane has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it an attractive target for the development of new drugs and therapies.

properties

CAS RN

124779-43-7

Product Name

1,2-Epoxy-1-(2-quinolyl)pentane

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(3-propyloxiran-2-yl)quinoline

InChI

InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3

InChI Key

NVTNTMLDKKBOPS-UHFFFAOYSA-N

SMILES

CCCC1C(O1)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCCC1C(O1)C2=NC3=CC=CC=C3C=C2

synonyms

1,2-epoxy-1-(2-quinolyl)pentane
EQU5

Origin of Product

United States

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